REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]2[CH:9]=[N:10][N:11]([CH3:13])[CH:12]=2)=[N:6][CH:5]=[CH:4][N:3]=1.[OH2:14].[OH-].[K+]>CS(C)=O>[CH3:13][N:11]1[CH:12]=[C:8]([C:7]2[C:2](=[O:14])[NH:3][CH:4]=[CH:5][N:6]=2)[CH:9]=[N:10]1 |f:2.3|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1C=1C=NN(C1)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and 4 N HCl
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
a mixture of MeOH and EtOH
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Et2O was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture again concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with DCM
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C=1C(NC=CN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |